Aspirin eugenol ester

Description

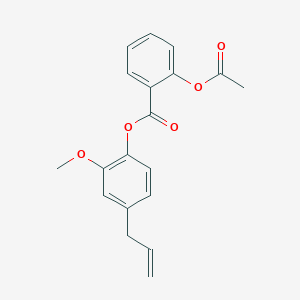

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) 2-acetyloxybenzoate |

InChI |

InChI=1S/C19H18O5/c1-4-7-14-10-11-17(18(12-14)22-3)24-19(21)15-8-5-6-9-16(15)23-13(2)20/h4-6,8-12H,1,7H2,2-3H3 |

InChI Key |

PVMKDHNAJBHURS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)CC=C)OC |

Synonyms |

aspirin eugenol ester |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Aspirin Eugenol Ester

Esterification Reaction Pathways for Compound Synthesis

The core of aspirin (B1665792) eugenol (B1671780) ester (AEE) synthesis is the esterification reaction, which forms an ester bond between the carboxylic acid group of aspirin and the phenolic hydroxyl group of eugenol. Several synthetic routes have been explored for this and similar esterifications, primarily involving the activation of the carboxylic acid to facilitate the reaction.

One prominent pathway involves the conversion of acetylsalicylic acid into its more reactive acyl chloride derivative. This is typically achieved by treating the acetylsalicylic acid with thionyl chloride (SOCl₂). The resulting acetylsalicyloyl chloride is then reacted with eugenol to form the desired ester. mdpi.com This method is effective due to the high reactivity of the acyl chloride intermediate.

Another widely used and effective method is the Steglich esterification, which utilizes coupling agents. In this pathway, acetylsalicylic acid and eugenol are reacted in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP). mdpi.comjapsonline.comorganic-chemistry.org The DCC activates the carboxylic acid, and DMAP serves as an acyl transfer catalyst, enabling the reaction to proceed under mild conditions, often at room temperature. mdpi.comorganic-chemistry.org A study on the synthesis of eugenyl salicylate (B1505791) from salicylic (B10762653) acid and eugenol employed this DCC/DMAP catalyst system in a solvent-free environment, adding eugenol dropwise to the other reactants. japsonline.com

Enzymatic synthesis presents a greener alternative to purely chemical methods. Lipases are commonly used as biocatalysts for the esterification of eugenol with various acids. medcraveonline.commedcraveonline.com For instance, the synthesis of eugenyl acetate (B1210297) has been achieved with high conversion rates using enzymes like Novozym 435 in a solvent-free system with acetic anhydride (B1165640) as the acyl donor. researchgate.net This approach offers high specificity and milder reaction conditions. medcraveonline.com

A summary of common esterification pathways applicable to AEE synthesis is presented below.

| Pathway | Reagents & Catalysts | Key Features |

| Acyl Chloride Formation | Acetylsalicylic acid, Thionyl Chloride (SOCl₂), Eugenol | Involves a highly reactive intermediate (acetylsalicyloyl chloride). mdpi.com |

| Steglich Esterification | Acetylsalicylic acid, Eugenol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylamino)pyridine | Proceeds under mild conditions with high yields; suppresses side product formation. mdpi.comjapsonline.comorganic-chemistry.org |

| Anhydride Method | Eugenol, Acetic Anhydride, Pyridine (B92270) | A common method for creating acetate esters, adaptable for other anhydrides. medcraveonline.comnih.gov |

| Enzymatic Esterification | Eugenol, an Acyl Donor (e.g., an acid or anhydride), Lipase (e.g., Novozym 435, Lipozyme TLIM) | Environmentally friendly, high specificity, mild reaction conditions. medcraveonline.comresearchgate.net |

Methodological Optimizations for Enhanced Synthetic Yields and Purity

Optimizing the synthesis of aspirin eugenol ester is crucial for maximizing product yield and ensuring high purity, which is essential for research and potential therapeutic applications. Optimization strategies focus on reaction parameters such as temperature, catalyst concentration, substrate molar ratios, and reaction time.

Statistical methods like Response Surface Methodology (RSM) have been successfully used to optimize the synthesis of other eugenol esters. For the enzymatic synthesis of eugenyl acetate, researchers varied temperature, enzyme concentration, and the molar ratio of eugenol to acetic anhydride to identify the optimal conditions. researchgate.net A study achieved a near-complete conversion (99%) at 50°C with a specific molar ratio and enzyme concentration, demonstrating the power of systematic optimization. researchgate.net

The choice of catalyst and reaction system is also a key area for optimization. In the synthesis of eugenyl acetate, different catalysts and their reusability have been studied to enhance process efficiency. longdom.org Methodological variations, such as the use of sonochemistry (ultrasonic waves) with a NaOH catalyst, have also been explored to drive the esterification reaction, although reported yields were low in some initial studies. atlantis-press.com

Post-synthesis purification is critical for achieving high purity. Standard laboratory techniques include filtration to remove by-products like dicyclohexylurea (from DCC-mediated reactions), followed by washing the organic phase with acidic and basic solutions to remove unreacted starting materials. japsonline.com Final purification is often accomplished through recrystallization or column chromatography, with purity assessed using methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). japsonline.com

The following table presents an example of optimized conditions derived from research on the synthesis of eugenyl acetate, a structurally related eugenol ester.

| Parameter | Condition | Outcome | Reference |

| Catalyst | Novozym 435 | High conversion | researchgate.net |

| System | Solvent-Free | Reduced environmental impact | researchgate.net |

| Temperature | 50°C | Maximized conversion (99%) | researchgate.net |

| Molar Ratio (Eugenol:Anhydride) | 1:3 | Maximized conversion (99%) | researchgate.net |

| Enzyme Concentration | 5.5 wt% | Maximized conversion (99%) | researchgate.net |

Design and Synthesis of this compound Analogues and Related Derivatives

The design and synthesis of analogues of this compound allow for the exploration of structure-activity relationships and the development of compounds with potentially enhanced properties. Synthetic modifications can be made to either the aspirin or the eugenol portion of the molecule.

One major strategy involves replacing the aspirin moiety with other carboxylic acids. A patented method describes the synthesis of a broad class of eugenol ester analogues by first converting various substituted carboxylic acids into their acyl chlorides with thionyl chloride. google.comgoogle.com These intermediates are then reacted with eugenol in the presence of an acid-binding agent (like triethylamine) and an organic solvent to yield the final ester analogues. The substituents on the carboxylic acid can range from alkyl and alkenyl groups to aryl and heterocyclic groups like furanyl and imidazolyl. google.comgoogle.com

Another approach focuses on modifying the eugenol scaffold itself. The allyl side chain of eugenol is a common target for derivatization. For example, after forming a p-nitrobenzoate ester at the phenolic hydroxyl group, the double bond of the allyl group can be epoxidized using an agent like m-chloroperoxybenzoic acid (m-CPBA) to create an oxirane ring. mdpi.com This adds a reactive functional group, allowing for further chemical transformations.

Researchers have also synthesized derivatives by esterifying eugenol with a variety of anhydrides, such as butanoic and hexanoic anhydrides, using pyridine as a catalyst. nih.gov Furthermore, hybrid molecules have been created by introducing amino acid linkers between the salicylic acid and eugenol components, a process involving both amidation and esterification reactions. japsonline.com

| Derivative Class | Synthetic Strategy | Example Precursors |

| Eugenol Ester Analogues | Activation of a substituted carboxylic acid (e.g., with SOCl₂) followed by reaction with eugenol. google.comgoogle.com | Cyclopropanecarboxylic acid, Furancarboxylic acid, Imidazolecarboxylic acid. google.com |

| Side-Chain Modified Analogues | Esterification of eugenol followed by reaction at the allyl group (e.g., epoxidation). mdpi.com | Eugenol, p-nitrobenzoyl chloride, m-CPBA. mdpi.com |

| Varied Acyl Chain Esters | Esterification of eugenol with different acid anhydrides. nih.gov | Eugenol, butanoic anhydride, hexanoic anhydride. nih.gov |

| Amino Acid Hybrids | Multi-step synthesis involving amidation and esterification reactions to link the two main components. japsonline.com | Salicylic acid, Alanine, Eugenol, DCC, DMAP. japsonline.com |

Pharmacological Efficacy and Mechanistic Elucidation of Aspirin Eugenol Ester in Pre Clinical Models

Anti-inflammatory Actions and Molecular Mechanisms

Aspirin (B1665792) eugenol (B1671780) ester has shown significant anti-inflammatory properties in various pre-clinical models. Its mechanisms of action involve the regulation of key inflammatory mediators and signaling pathways.

AEE has been found to effectively reduce the expression of several pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-induced inflammation in both cell cultures (Caco-2 and RAW264.7) and rat models, AEE significantly decreased the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). mdpi.comfrontiersin.orgnih.govfrontiersin.org This inhibitory effect on cytokine production suggests that AEE can modulate the initial phases of the inflammatory cascade. frontiersin.org The reduction in these cytokines was observed to be dose-dependent in some studies, highlighting a direct pharmacological effect. frontiersin.org

Table 1: Effect of Aspirin Eugenol Ester (AEE) on Pro-inflammatory Cytokine Expression in LPS-Induced Inflammation Models

| Model System | Cytokine | Outcome | Reference |

|---|---|---|---|

| RAW264.7 cells | IL-1β, IL-6, IL-8, TNF-α | Significant reduction in expression levels. | nih.govfrontiersin.org |

| Mice | IL-1β, IL-6, IL-8, TNF-α | Significant decrease in serum levels. | frontiersin.org |

| Caco-2 cells | IL-1β, IL-6, TNF-α | Significant inhibition of LPS-induced upregulation. | mdpi.com |

| Rats | IL-1β, IL-6, TNF-α | Significant reduction in serum levels. | mdpi.comfrontiersin.org |

The anti-inflammatory effects of AEE are further attributed to its ability to modulate key signaling pathways that orchestrate the inflammatory response. Research has shown that AEE can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov

Specifically, AEE has been demonstrated to decrease the relative mRNA expression of p65 and p38, key components of the NF-κB and MAPK pathways, respectively. nih.govnih.gov In LPS-stimulated models, AEE inhibited the nuclear translocation of the p65 subunit of NF-κB. mdpi.com By suppressing the activation of these pathways, AEE effectively downregulates the expression of numerous downstream inflammatory genes, including those for pro-inflammatory cytokines. nih.gov

This compound has a significant impact on the arachidonic acid (AA) metabolic network, a central pathway in inflammation. nih.gov AEE has been shown to downregulate the mRNA expression of key enzymes in this pathway, including Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Cytochrome P450 (CYP450). nih.govnih.govresearchgate.net

In terms of metabolites, studies in mice have shown that AEE can decrease the levels of arachidonic acid and Prostaglandin (B15479496) D2 (PGD2), while surprisingly increasing the levels of 12-Hydroxyeicosatetraenoic acid (12-HETE). nih.govnih.gov The inhibition of COX enzymes by AEE is a critical mechanism, as these enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. mdpi.com The effect of AEE on COX-1 and COX-2 appears to be dose-dependent. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, p65, p38)

Antioxidant Activities and Oxidative Stress Mitigation

Beyond its anti-inflammatory effects, this compound exhibits potent antioxidant properties, protecting cells and tissues from oxidative damage.

AEE has been shown to effectively scavenge reactive oxygen species (ROS) and contribute to the maintenance of cellular redox homeostasis. frontiersin.org In models of oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or paraquat (B189505), pretreatment with AEE significantly reduced intracellular ROS levels. frontiersin.orgnih.gov This protective effect is partly attributed to the enhancement of the cell's own antioxidant defense systems. For instance, AEE has been found to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govnih.gov Furthermore, AEE can modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.govspandidos-publications.com

Table 2: Antioxidant Enzyme Activity Modulation by this compound (AEE)

| Model System | Inducing Agent | Enzyme | Outcome | Reference |

|---|---|---|---|---|

| PC12 cells | H₂O₂ | SOD, GSH-Px, CAT | Significant increase in activity. | nih.gov |

| HUVECs | H₂O₂ | SOD, GSH-Px | Significant enhancement of activity. | nih.gov |

| Broilers | Immune Stress | SOD | Significant increase in activity. | nih.gov |

Activation of Endogenous Antioxidant Signaling Pathways (e.g., Nrf2, Bcl2, ASK1)

This compound has been shown to modulate key signaling pathways involved in the cellular antioxidant defense system. In models of oxidative stress, AEE enhances the expression of protective proteins. Specifically, the protective effect of AEE against oxidative stress in human umbilical vein endothelial cells (HUVECs) is associated with an increased expression of B-cell lymphoma 2 (Bcl2) and Nuclear factor erythroid 2-related factor 2 (Nrf2). frontiersin.orgnih.gov Bcl2 is a crucial anti-apoptotic protein, and its upregulation by AEE contributes to cell survival under oxidative insult. nih.govnih.gov

The Nrf2 signaling pathway is a primary regulator of cellular resistance to oxidants. AEE has been found to protect vascular endothelial cells from oxidative injury by activating this pathway. nih.govresearchgate.net This activation helps to counteract the detrimental effects of oxidative stress.

Furthermore, AEE influences the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway. In HUVECs subjected to oxidative stress, AEE treatment ameliorated the induced increase in ASK1 levels. nih.gov ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that, when activated by stress stimuli, can lead to apoptosis. By mediating the ASK1 pathway, AEE protects the vascular endothelium from oxidative injury. nih.gov

Influence on Oxidative Stress Biomarkers (e.g., Malondialdehyde, Superoxide Dismutase, Glutathione/Oxidized Glutathione Ratio)

This compound demonstrates a significant capacity to counteract oxidative stress by modulating key biomarkers. In various pre-clinical models, AEE has been shown to reduce markers of lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

One of the primary indicators of lipid peroxidation is malondialdehyde (MDA). Studies have consistently shown that AEE treatment significantly decreases elevated MDA levels in tissues, such as the liver and lungs, under conditions of oxidative stress induced by toxins like paraquat or lipopolysaccharides (LPS). frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net

AEE also enhances the body's natural antioxidant defenses. The activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), was found to be increased with AEE administration in models of immune and chemical-induced stress. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net This enhancement helps to neutralize harmful reactive oxygen species (ROS).

The glutathione (GSH) system is another vital component of cellular antioxidant defense. AEE has been shown to restore the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), which is often depleted during oxidative stress. frontiersin.orgnih.govresearchgate.net By increasing the levels of GSH and the activity of enzymes like glutathione peroxidase (GPx), AEE helps maintain a healthy redox balance within the cell. nih.govfrontiersin.orgresearchgate.net

Table 1: Effect of this compound (AEE) on Oxidative Stress Biomarkers in Pre-clinical Models

| Biomarker | Model | Effect of AEE | References |

|---|---|---|---|

| Malondialdehyde (MDA) | Immune-stressed broilers | Decreased content in liver | mdpi.com |

| Paraquat-induced hepatotoxicity in rats | Suppressed the PQ-induced increase | frontiersin.org | |

| LPS-induced Acute Lung Injury in rats | Significantly decreased levels | frontiersin.org | |

| H₂O₂-induced HUVECs | Reduced levels | nih.gov | |

| Superoxide Dismutase (SOD) | Immune-stressed broilers | Elevated activity in liver | mdpi.com |

| Paraquat-induced hepatotoxicity in rats | Suppressed the PQ-induced decrease | frontiersin.org | |

| LPS-induced Acute Lung Injury in rats | Significantly increased levels | frontiersin.org | |

| H₂O₂-induced HUVECs | Enhanced activity | nih.gov | |

| Glutathione/Oxidized Glutathione (GSH/GSSG) Ratio | Paraquat-induced hepatotoxicity in rats | Suppressed the PQ-induced decrease | frontiersin.org |

| H₂O₂-induced HUVECs | Increased ratio | nih.gov | |

| Paraquat-induced lung injury in rats | Increased ratio | researchgate.net | |

| Total Antioxidant Capacity (T-AOC) | Immune-stressed broilers | Elevated capacity in liver | mdpi.com |

| LPS-induced Acute Lung Injury in rats | Significantly increased levels | frontiersin.org |

Antithrombotic and Antiplatelet Aggregation Properties

AEE has demonstrated significant potential as an antithrombotic agent in several pre-clinical studies, acting through various mechanisms to inhibit platelet aggregation and influence coagulation pathways.

Inhibition of Agonist-Induced Platelet Aggregation (e.g., ADP-induced)

This compound effectively inhibits platelet aggregation induced by various agonists. In both in vivo and in vitro studies, AEE has been shown to significantly inhibit platelet aggregation triggered by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.govresearchgate.netnih.gov The inhibitory effect on ADP-induced platelet aggregation has been observed to be dose-dependent. plos.orgnih.gov While effective, research indicates that its potency in inhibiting ADP-induced aggregation might be less than that of aspirin at equimolar doses, suggesting a potentially different mechanism of action. plos.org

Table 2: Effect of this compound (AEE) on In Vitro ADP-Induced Platelet Aggregation

| AEE Concentration | Platelet Aggregation Rate (%) | Reference |

|---|---|---|

| 50 µg/ml | ~24.5% | plos.org |

| 100 µg/ml | ~20.6% | plos.org |

| 200 µg/ml | ~18.2% | plos.org |

Regulation of Coagulation Factors and Associated Pathways (e.g., Fibrinogen, Platelet Count, Thromboxane (B8750289) A2)

The antithrombotic effects of AEE extend to the regulation of key components of the coagulation cascade. In a rat tail thrombosis model, AEE administration led to a significant reduction in fibrinogen (FIB) concentration. plos.orgnih.govplos.org Fibrinogen is a critical factor in the final stages of blood clot formation.

Furthermore, AEE modulates the balance of crucial signaling molecules involved in platelet activation. It has been found to down-regulate the production of thromboxane B2 (TXB2), the stable metabolite of the potent platelet aggregator thromboxane A2 (TXA2). researchgate.netnih.govnih.gov Concurrently, it up-regulates 6-keto-PGF1α, the metabolite of the vasodilator and platelet inhibitor prostacyclin, thereby normalizing the TXB2/6-keto-PGF1α ratio. nih.gov This dual action is critical for preventing thrombus formation. nih.gov

Modulation of Intracellular Signaling Cascades in Platelets (e.g., PI3K/Akt, MAPK, Sirt1/CD40L, mTOR signaling, P2Y purinoceptor 12)

The antiplatelet activity of this compound is underpinned by its ability to modulate complex intracellular signaling pathways. Research has shown that AEE inhibits agonist-induced platelet aggregation by regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comnih.gov Specifically, AEE has been found to suppress the phosphorylation of extracellular-signal-regulated protein kinase 2 (ERK2), c-Jun N-terminal kinase 1 (JNK1), and Akt in activated platelets. nih.gov

AEE also influences the Sirtuin 1 (Sirt1)/CD40 Ligand (CD40L) pathway. mdpi.comnih.gov It recovers the expression of Sirt1, an NAD+-dependent deacetylase with anti-inflammatory and anti-thrombotic properties, and attenuates the activation of CD40L, a key molecule in platelet-mediated inflammatory responses. nih.govfrontiersin.org

Proteomic studies have identified further targets. AEE treatment in thrombosed rats led to the downregulation of numerous proteins, with pathway analysis pointing to the involvement of mTOR signaling and ADP signaling at the P2Y purinoceptor 12 (P2Y12). mdpi.com Molecular docking studies suggest that AEE can bind effectively to the P2Y12 receptor and cyclooxygenase-1 (COX-1), inhibiting their activity and thereby preventing platelet activation and aggregation. mdpi.com

Effects on Hemorheological Parameters (e.g., Hematocrit, Red Blood Cell count)

This compound has been shown to positively influence blood flow properties by modulating various hemorheological parameters. In rat models of thrombosis, AEE administration significantly reduced whole blood and plasma viscosity. nih.govresearchgate.netnih.gov

This effect on blood viscosity may be partly explained by AEE's impact on blood components. Studies have reported that AEE can significantly reduce hematocrit (HCT), red blood cell (RBC) count, and hemoglobin (HGB) levels in a κ-carrageenan-induced thrombosis model. plos.orgnih.govsemanticscholar.org The reduction in hematocrit, which is the volume percentage of red blood cells in the blood, is a key factor that can lead to decreased blood viscosity. nih.govsemanticscholar.org

Table 3: Hematological Findings in Rats with κ-Carrageenan-Induced Thrombosis after AEE Administration

| Parameter | Unit | Control (Model) | AEE Treatment | Reference |

|---|---|---|---|---|

| Red Blood Cell (RBC) | 10¹²/L | 7.80 ± 0.45 | 7.04 - 7.29 (dose-dependent) | semanticscholar.org |

| Hemoglobin (HGB) | g/L | 148.8 ± 9 | 129 - 136 (dose-dependent) | semanticscholar.org |

| Hematocrit (HCT) | % | 44.0 ± 2.5 | 40.0 - 41.7 (dose-dependent) | semanticscholar.org |

| Platelet (PLT) | 10⁹/L | Data not specified in table format | Significantly reduced | plos.orgnih.gov |

| Fibrinogen (FIB) | g/L | Data not specified in table format | Significantly reduced | plos.orgnih.gov |

Anti-atherosclerotic Effects

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the buildup of plaque within the arteries. AEE has shown significant anti-atherosclerotic effects in various pre-clinical studies. nih.govmdpi.com

Protection of Vascular Endothelial Cells from Oxidative Injury

Vascular endothelial cells line the blood vessels and are crucial for cardiovascular health. Oxidative stress can damage these cells, initiating the atherosclerotic process. AEE has been found to protect these cells from oxidative injury. nih.govfrontiersin.org In studies using human umbilical vein endothelial cells (HUVECs) exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent, AEE pre-treatment significantly mitigated cellular damage. nih.govfrontiersin.org This protective effect is linked to its ability to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.govresearchgate.net By activating Nrf2, AEE enhances the expression of antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS) and protecting the endothelial cells from apoptosis (programmed cell death) induced by oxidative stress. nih.govfrontiersin.org

Furthermore, AEE has been shown to attenuate the H₂O₂-induced decrease in mitochondrial membrane potential and reduce intracellular ROS levels in HUVECs. frontiersin.org In a hamster model of atherosclerosis induced by a high-fat diet (HFD), AEE treatment significantly reduced levels of malondialdehyde (a marker of oxidative stress) and restored the activity of superoxide dismutase (an antioxidant enzyme) and the ratio of reduced to oxidized glutathione (a key cellular antioxidant). nih.govnih.gov

Modulation of Endothelial Dysfunction and Adhesion Molecule Expression

Endothelial dysfunction, an early stage of atherosclerosis, involves the reduced bioavailability of nitric oxide and an increase in the expression of adhesion molecules. These molecules, such as E-selectin and vascular cell adhesion molecule-1 (VCAM-1), facilitate the attachment of inflammatory cells to the endothelium, a critical step in plaque formation. mdpi.comnih.gov

Pre-clinical studies have demonstrated that AEE can effectively modulate endothelial dysfunction. mdpi.com In H₂O₂-induced HUVECs, AEE pre-treatment significantly reduced the overexpression of E-selectin and VCAM-1. mdpi.comnih.gov This, in turn, decreased the adhesion of monocytic THP-1 cells to the endothelial cells. mdpi.com Similarly, in a rat model of atherosclerosis, AEE administration significantly reduced the expression of these adhesion molecules in the aorta. mdpi.comnih.gov The mechanism behind this effect is believed to be linked to the amelioration of metabolic alterations and the inhibition of oxidative stress. mdpi.comnih.gov

Regulation of Nitric Oxide Synthase (NOS) Systems

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily produced by endothelial nitric oxide synthase (eNOS). It plays a vital role in vasodilation and inhibiting platelet aggregation and inflammation. In contrast, inducible nitric oxide synthase (iNOS) is typically expressed during inflammatory conditions and produces large, potentially harmful amounts of NO. nih.govnih.gov

AEE has been shown to regulate both eNOS and iNOS systems. nih.govnih.gov In HFD-fed atherosclerotic hamsters, AEE treatment significantly decreased the overexpression of iNOS in the aorta. nih.govnih.gov In vitro studies with HUVECs revealed that AEE ameliorated the H₂O₂-induced increase in iNOS expression and activity, while preventing the H₂O₂-induced decrease in eNOS activity. nih.govresearchgate.netnih.gov This dual regulatory effect helps to restore the balance of NO production, favoring the protective effects of eNOS-derived NO. The mechanism for this regulation is partly attributed to AEE's ability to prevent eNOS uncoupling and its influence on the Nrf2 signaling pathway. nih.gov

Impact on Lipid Metabolism and Hyperlipidemia Amelioration

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerosis. AEE has demonstrated a significant ability to ameliorate hyperlipidemia in animal models. d-nb.infonih.gov

In Wistar rats fed a high-fat diet, AEE administration led to a significant decrease in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), often referred to as "bad cholesterol". d-nb.infonih.gov Simultaneously, it increased the levels of high-density lipoprotein (HDL), or "good cholesterol". d-nb.info Further studies in hyperlipidemic hamsters and ApoE knockout mice have corroborated these findings. frontiersin.orgfrontiersin.orgnih.gov

The mechanisms underlying AEE's lipid-lowering effects are multifaceted. Research suggests that AEE may up-regulate the expression of cholesterol 7-alpha hydroxylase (CYP7A1), a key enzyme in the conversion of cholesterol to bile acids, thereby promoting cholesterol excretion. frontiersin.orgfrontiersin.orgnih.gov Untargeted lipidomics has revealed that AEE can decrease the concentration of specific lipid species, such as certain phosphatidylethanolamines (PEs) and sphingomyelins (SMs), in the liver. frontiersin.orgnih.gov Additionally, AEE appears to influence gut microbiota composition, which is increasingly recognized as a key player in lipid metabolism. frontiersin.orgnih.gov

| Parameter | Model Group | AEE Treatment Group | Percentage Change |

|---|---|---|---|

| Total Cholesterol (TC) | High | Significantly Decreased d-nb.infonih.gov | ↓ |

| Triglycerides (TG) | High | Significantly Decreased d-nb.infonih.gov | ↓ |

| Low-Density Lipoprotein (LDL) | High | Significantly Decreased d-nb.infonih.gov | ↓ |

| High-Density Lipoprotein (HDL) | Normal/Low | Significantly Increased d-nb.info | ↑ |

Analgesic and Antipyretic Mechanisms

In addition to its cardiovascular benefits, AEE has shown promise as an analgesic (pain-relieving) and antipyretic (fever-reducing) agent. researchgate.netnih.gov These properties are largely inherited from its parent compound, aspirin, but may be enhanced or modified by the presence of the eugenol moiety.

Pharmacological experiments have confirmed that AEE possesses good anti-inflammatory, antipyretic, and analgesic effects. researchgate.netnih.gov Preliminary studies in mice and rats have demonstrated these effects. frontiersin.org The anti-inflammatory actions of AEE are thought to be a key contributor to its analgesic effects, particularly in inflammatory pain models. AEE has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.orgfrontiersin.org By inhibiting these inflammatory mediators, AEE can alleviate pain and reduce fever associated with inflammation. The precise mechanisms are still under investigation but are believed to involve the modulation of inflammatory signaling pathways. frontiersin.org

Pharmacokinetics and Biotransformation Pathways of Aspirin Eugenol Ester

Investigation of Absorption Characteristics Across Biological Barriers (e.g., Caco-2 cell model)

The Caco-2 cell monolayer is a widely utilized in vitro model for studying the intestinal absorption of drugs. frontiersin.orgnih.gov Studies using this model have been instrumental in elucidating the absorption characteristics of aspirin (B1665792) eugenol (B1671780) ester.

Research has shown that when AEE is applied to Caco-2 cells, the parent compound itself is not detected within the cells or in the transport medium. nih.govdntb.gov.ua Instead, a significant concentration of its primary metabolite, salicylic (B10762653) acid (SA), is found. nih.govdntb.gov.ua This indicates that AEE undergoes rapid metabolism or hydrolysis at the intestinal barrier. The transport of SA across the Caco-2 cell monolayer is observed to be time-dependent, with the amount of transported SA increasing over a period of up to 120 minutes without reaching saturation. frontiersin.org

The absorption and transport processes are also concentration-dependent. As the concentration of AEE applied to the cells increases (from 8 to 128 μM), the amount of SA transported across the cell monolayer also increases. frontiersin.orgnih.gov However, at higher concentrations, the rate of uptake may slow, suggesting a potential saturation of transport mechanisms. frontiersin.org

Temperature has a significant impact on the transport and uptake of AEE's metabolites. nih.govresearchgate.net Studies conducted at 4°C show a significant reduction in the uptake of SA compared to experiments at 37°C, suggesting that the transport process is, at least in part, energy-dependent. nih.govresearchgate.net The primary mechanism of intestinal transport for AEE metabolites has been identified as passive transport, as indicated by an efflux ratio (ER) of less than 1. nih.govdntb.gov.ua

Table 1: Summary of AEE Transport Characteristics in Caco-2 Cell Model

| Parameter | Observation | Implication |

|---|---|---|

| Detected Compound | Salicylic acid (SA) detected; AEE not detected. nih.govdntb.gov.ua | AEE is rapidly hydrolyzed to SA at the intestinal barrier. |

| Time Dependence | SA transport increases with time (up to 120 min). frontiersin.org | Absorption is a continuous process across the intestine. |

| Concentration | Transport amount increases with AEE concentration. nih.govnih.gov | Absorption is concentration-driven, likely via passive diffusion. |

| Temperature | Transport is significantly reduced at 4°C vs. 37°C. nih.govresearchgate.net | Suggests an active, energy-dependent component to transport. |

| Transport Mechanism | Efflux Ratio (ER) < 1. nih.govdntb.gov.ua | The primary mechanism is passive transport. |

Identification of Metabolic Fates and Active Metabolites

Aspirin eugenol ester functions as a prodrug, meaning it is inactive until it is metabolized in the body. nih.govsemanticscholar.org Following administration, it is broken down to release its pharmacologically active components: salicylic acid (from the aspirin moiety) and eugenol. plos.orgnih.gov

In vivo and in vitro metabolic studies, particularly in dogs, have been conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the full spectrum of metabolites. nih.gov These investigations have confirmed that after oral administration, AEE is extensively metabolized. nih.govslideserve.com The plasma concentrations of the parent AEE are typically very low, while the concentration of salicylic acid is relatively high. frontiersin.org

The metabolic process involves both Phase I and Phase II reactions. nih.gov

Phase I Metabolism: The primary Phase I reaction is hydrolysis, which cleaves the ester bond to release salicylic acid and eugenol. slideplayer.com

Phase II Metabolism: The active metabolites then undergo Phase II conjugation reactions to facilitate their excretion. nih.govslideplayer.com

Identified metabolites include:

Salicylic acid plos.orgnih.gov

Salicylic acid glucuronide plos.orgnih.gov

Salicylic acid glycine (B1666218) plos.orgnih.gov

Eugenol glucuronide plos.orgnih.gov

Eugenol sulfate (B86663) plos.orgnih.gov

In total, studies have identified up to ten different metabolites in dogs, with five resulting from Phase I reactions and five from Phase II conjugation. nih.gov The major metabolites detected in vivo are primarily conjugated forms of salicylic acid and eugenol. slideserve.comslideplayer.com

Table 2: Identified Metabolites of this compound

| Metabolite | Metabolic Phase | Parent Moiety |

|---|---|---|

| Salicylic acid | Phase I | Aspirin |

| Eugenol | Phase I | Eugenol |

| Salicylic acid glucuronide | Phase II | Aspirin |

| Salicylic acid glycine | Phase II | Aspirin |

| Eugenol glucuronide | Phase II | Eugenol |

Enzymatic Hydrolysis and Bioactivation Mechanisms in Biological Systems (in vivo and in vitro)

The bioactivation of this compound is entirely dependent on its enzymatic hydrolysis in biological systems. plos.org The ester linkage in the AEE molecule masks the carboxylic acid group of aspirin and the phenolic hydroxyl group of eugenol, which is key to its design as a prodrug. frontiersin.orgsemanticscholar.org This chemical modification renders the compound inactive until it is absorbed and subjected to metabolic enzymes.

In vivo, after oral administration, AEE is hydrolyzed in the bloodstream or tissues, releasing salicylic acid and eugenol. plos.org These metabolites are then responsible for the compound's therapeutic effects, such as anti-inflammatory and anti-thrombotic activities. plos.orgnih.gov The effects observed are therefore not from AEE itself but from the synergistic action of its hydrolyzed components. frontiersin.orgplos.org

Studies comparing the effects of AEE to aspirin and eugenol administered separately have shown that AEE can produce a more potent or longer-lasting effect, suggesting that the prodrug formulation successfully delivers the active components. plos.orgnih.gov For instance, AEE was found to be more effective at reducing certain inflammatory and thrombotic biomarkers than aspirin or eugenol alone at equivalent molar doses. nih.gov

In vitro metabolism studies using liver microsomes have also demonstrated the hydrolysis of AEE into its constituent parts, confirming the role of metabolic enzymes in its bioactivation. nih.govslideserve.com These studies identified several Phase I metabolites resulting from hydrolysis and oxidation reactions. slideplayer.com This enzymatic breakdown is a critical step, as it unmasks the active functional groups, allowing salicylic acid to inhibit cyclooxygenase (COX) enzymes and eugenol to exert its own range of pharmacological effects. nih.govmdpi.com

Structure Activity Relationship Investigations and Computational Chemistry Studies

Molecular Docking Simulations for Target Binding Affinity (e.g., Cyclooxygenase-1, P2Y12 protein)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For Aspirin (B1665792) Eugenol (B1671780) Ester, docking simulations have been instrumental in understanding its mechanism of action, particularly its anti-thrombotic effects. mdpi.comresearchgate.net

Research indicates that AEE interacts with key proteins involved in thrombosis and inflammation, such as Cyclooxygenase-1 (COX-1) and the P2Y12 protein. mdpi.comnih.gov COX-1 is a critical enzyme in the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. mdpi.com The P2Y12 receptor is an adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface that also plays a crucial role in platelet activation and aggregation. mdpi.com

Molecular docking studies have shown that Aspirin Eugenol Ester demonstrates a strong binding affinity for both COX-1 and the P2Y12 protein. researchgate.netnih.gov The binding force of AEE to these protein targets was found to be greater than that of aspirin alone, suggesting that AEE may have a more potent inhibitory effect on platelet activation and aggregation. mdpi.com This enhanced binding is a key finding, providing a theoretical basis for the compound's observed pharmacological activities. mdpi.com By effectively inhibiting both the COX-1 and P2Y12 pathways, AEE can interfere with platelet activation, a critical step in the formation of thrombi. nih.gov

| Compound | Target Protein | Reported Binding Affinity Comparison | Predicted Implication |

|---|---|---|---|

| This compound (AEE) | Cyclooxygenase-1 (COX-1) | Higher binding force than aspirin mdpi.com | Potentially stronger inhibition of TXA2 production mdpi.com |

| This compound (AEE) | P2Y12 Protein | Better binding force noted mdpi.comnih.gov | Effective inhibition of ADP-induced platelet activation nih.gov |

| Aspirin | Cyclooxygenase-1 (COX-1) | Serves as a reference comparator mdpi.com | Standard inhibitor through acetylation of serine 530 mdpi.com |

Molecular Dynamic Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamic (MD) simulations offer a dynamic view, evaluating the stability of the complex over time. nih.gov MD simulations are crucial for confirming the stability of docked poses and understanding the conformational changes that may occur in a physiological environment. researchgate.net

Studies involving eugenol compounds, including this compound, have utilized MD simulations to assess the stability of the protein-ligand complexes. nih.gov In one such study, docked complexes were subjected to 100-nanosecond (ns) MD simulations. nih.gov The stability of these complexes was then analyzed using metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues within the protein. It helps to identify which parts of the protein are flexible and which are stable upon ligand binding.

The application of these simulations confirms that the binding poses predicted by docking are stable, reinforcing the proposed mechanism of action. nih.govresearchgate.net For this compound, these studies suggest that it can form a stable and lasting interaction within the binding sites of its target receptors. nih.gov

| Simulation Parameter | Description | Relevance to this compound Studies |

|---|---|---|

| Simulation Time | The duration over which the molecular movements are simulated. | Simulations of up to 100 ns have been reported for eugenol compounds, including AEE. nih.gov |

| Analysis Metrics | Calculations used to interpret the simulation data. | RMSD and RMSF are used to evaluate the stability of the AEE-protein complex. nih.gov |

| System Conditions | Environmental parameters such as temperature and pressure. | Simulations are typically run at physiological temperatures (e.g., 300 K) to mimic biological conditions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tiikmpublishing.com By identifying key molecular descriptors, QSAR models can predict the activity of new, untested compounds.

While specific QSAR models developed exclusively for this compound are not widely reported in the available literature, QSAR studies have been conducted on broader classes of eugenol derivatives to predict their antioxidant activity. tiikmpublishing.comtiikmpublishing.com These studies serve as a valuable illustration of how the QSAR methodology could be applied to AEE and its analogues.

In one such study on eugenol derivatives, a QSAR equation was developed that correlated antioxidant activity (measured as Log IC50) with several molecular descriptors: tiikmpublishing.com Log IC50 = 6.442 + (26.257) HOMO + (9.231) GAP + (0.056) LOGP – (0.433) BALABAN

The descriptors in this model include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of a molecule. tiikmpublishing.com

GAP (HOMO-LUMO Energy Gap): Indicates the chemical reactivity and stability of the molecule. tiikmpublishing.com

LogP (Partition Coefficient): A measure of the molecule's hydrophobicity. tiikmpublishing.com

Balaban Index: A topological descriptor that describes the branching and shape of the molecule. tiikmpublishing.com

The high correlation coefficient (R = 0.973) for this model indicates its strong predictive power for the antioxidant activity of eugenol derivatives. tiikmpublishing.comtiikmpublishing.com Such an approach could be adapted to design and predict the anti-inflammatory or anti-platelet activity of novel this compound derivatives by correlating their structural features with their efficacy in relevant biological assays.

Computational Design and Prediction of Novel this compound Derivatives with Optimized Pharmacological Profiles

Computational design leverages the insights gained from docking, MD simulations, and QSAR to rationally design novel molecules with improved properties. The goal is to create new derivatives of a lead compound, like AEE, that exhibit enhanced efficacy, better selectivity, or improved pharmacokinetic profiles. nih.gov

The very synthesis of AEE is an example of rational drug design, employing the prodrug concept to combine two active molecules into a single, more stable entity with potentially fewer side effects. asianpharmtech.com While studies focused on the computational design of the next generation of AEE derivatives are still emerging, the framework for such research is well-established.

A parallel can be drawn from the computational design of other chimeric compounds, such as a naproxen-guaiacol ester. nih.gov The process for designing optimized AEE derivatives would likely involve:

In Silico Screening: Creating a virtual library of novel AEE analogues with modifications to the linker, or substitutions on the aromatic rings.

Prediction of Properties: Using computational tools and webservers to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of the virtual compounds. nih.gov This step filters out candidates with poor drug-like characteristics.

Molecular Docking and Scoring: Docking the most promising candidates into the active sites of target proteins (e.g., COX-1, COX-2, P2Y12) to predict their binding affinity.

MD Simulation Analysis: Running molecular dynamics simulations on the top-scoring ligands to confirm the stability of their interaction with the target receptors.

Synthesis and Biological Evaluation: Synthesizing the most promising candidates identified through computation and validating their activity through in vitro and in vivo experiments. nih.gov

This iterative cycle of computational design, prediction, and experimental validation is a powerful strategy for discovering novel derivatives of this compound with optimized therapeutic profiles for treating inflammation and thrombosis. nih.gov

Advanced Methodological Approaches in Aspirin Eugenol Ester Research

Multi-omics Profiling for Systems-Level Mechanistic Understanding

To unravel the complex biological interactions of Aspirin (B1665792) Eugenol (B1671780) Ester (AEE), researchers utilize multi-omics approaches. These strategies provide a holistic view of the molecular changes induced by AEE, encompassing proteins, metabolites, and gene transcripts.

Proteomics Investigations in Cellular and Tissue Models

Proteomics studies have been instrumental in identifying the protein targets and pathways modulated by AEE. In a rat model of κ-carrageenan-induced thrombosis, platelet proteomics revealed that AEE treatment significantly altered the expression of numerous proteins compared to the untreated model group. mdpi.com Specifically, 348 differentially expressed proteins (DEPs) were identified, with 87 being up-regulated and 261 down-regulated. mdpi.com This suggests a broad impact on platelet biology.

Further investigations combining plasma proteomics and metabolomics in a similar thrombosis model identified 38 differentially abundant proteins in the AEE-treated group. nih.gov The analysis indicated that AEE's mechanism differs from that of aspirin or eugenol alone, particularly affecting proteins involved in the TCA cycle and lipid metabolism. nih.gov In a multi-omics study of the liver in a thrombosis model, AEE treatment led to the identification of 159 DEPs compared to the model group. nih.gov Subsequent analysis highlighted the reversal of up-regulation for key proteins like the fibrinogen alpha, beta, and gamma chains (Fga, Fgb, Fgg), orosomucoid 1 (Orm1), hemopexin (Hpx), and kininogen-2 (Kng2). nih.govsemanticscholar.org

Table 1: Summary of Key Proteomic Findings for Aspirin Eugenol Ester (AEE)

| Model System | Key Findings | Affected Proteins/Pathways | Reference |

| Platelets (Thrombosis Rat Model) | Identified 348 differentially expressed proteins (87 up, 261 down). | mTOR signaling, ADP signaling at P2Y purinoceptor 12, COX-1, P2Y12. | mdpi.comnih.gov |

| Plasma (Thrombosis Rat Model) | Identified 38 differentially abundant proteins. | TCA cycle, lipid metabolism. | nih.gov |

| Liver (Thrombosis Rat Model) | Identified 159 differentially expressed proteins. | Reversal of upregulation for Fga, Fgg, Fgb, Orm1, Hpx, Kng2. | nih.govsemanticscholar.org |

Metabolomics Profiling (e.g., platelet, liver, feces, heart, abdominal aortic tissue)

Metabolomics provides a functional readout of the physiological state of a cell or tissue by quantifying metabolites. In a high-fat diet (HFD) model of hyperlipidemia, untargeted metabolomics of liver and feces samples revealed that AEE's mechanism was associated with amino acid metabolism, glutathione (B108866) metabolism, energy metabolism, and bile acid (BA) metabolism. frontiersin.org A targeted analysis in the same study showed AEE elevated glycine-conjugated BA levels while decreasing tauro-conjugated levels. frontiersin.org

In thrombosis models, metabolomic analysis of heart and abdominal aortic tissue identified differential metabolites primarily involved in steroid biosynthesis, the citric acid cycle, and glutathione metabolism. mdpi.comnih.gov Plasma metabolomics from thrombotic rats treated with AEE identified 15 metabolites related to fatty acid, energy, and amino acid metabolism that were altered. nih.gov In a study on LPS-induced acute lung injury, serum metabolomics demonstrated that AEE could ameliorate the metabolic disorders caused by the inflammatory challenge. frontiersin.org Furthermore, in a hyperlipidemia model, AEE was shown to regulate the metabolomic profile and microbiota of the cecal contents, normalizing HFD-induced alterations of eight metabolites. nih.gov Cellular metabolomics on HUVECs subjected to oxidative stress showed that AEE treatment affected key metabolic pathways including amino acid metabolism, carbohydrate metabolism, and glutathione metabolism. nih.gov

Table 2: Overview of Metabolomics Findings in AEE Research

| Tissue/Fluid | Animal Model | Key Metabolic Pathways Affected by AEE | Reference |

| Liver & Feces | Hyperlipidemia (Hamster/Rat) | Amino acid, glutathione, energy, and bile acid metabolism. | frontiersin.org |

| Heart & Abdominal Aortic Tissue | Thrombosis (Rat) | Steroid biosynthesis, citric acid cycle, phenylalanine metabolism, glutathione metabolism. | mdpi.comnih.gov |

| Plasma | Thrombosis (Rat) | Fatty acid, energy, and amino acid metabolism. | nih.gov |

| Serum | LPS-Induced Acute Lung Injury (Rat) | Amelioration of general metabolic disorders and oxidative stress. | frontiersin.org |

| Cecal Contents | Hyperlipidemia (Rat) | General metabonomic profile and microbiota-related metabolism. | nih.gov |

| HUVECs (in vitro) | H₂O₂-Induced Oxidative Stress | Amino acid metabolism, carbohydrate metabolism, glutathione metabolism. | nih.gov |

| Liver | Immune Stress (Broiler) | Phenylalanine, tyrosine, lipid, and cholesterol metabolism. | mdpi.com |

Transcriptomics Analysis (e.g., liver, hypothalamus)

Transcriptomics analysis measures the expression levels of messenger RNA (mRNA), offering insights into which genes are active in a cell at a particular time. In a multi-omics study on the liver from a rat thrombosis model, transcriptome analysis identified 132 differentially expressed genes (DEGs) in the AEE group compared to the model group. nih.gov These DEGs were primarily involved in pathways such as linoleic acid metabolism, arachidonic acid metabolism, and the TCA cycle. nih.gov

In studies of LPS-induced inflammation in RAW264.7 cells, AEE was found to decrease the relative mRNA expression levels of p65 and p38, which are key components of the NF-κB and MAPK signaling pathways, respectively. nih.govfrontiersin.org In LPS-challenged broilers, AEE supplementation significantly decreased the ileal mRNA expression of inflammatory factors including cyclooxygenase-2 (COX-2) and microsomal Prostaglandin (B15479496) E Synthesase-1 (mPGES-1). frontiersin.org A study on immune-stressed broilers also showed that AEE treatment increased the mRNA expression of antioxidant enzymes glutathione S-transferase alpha 3 (GSTA3) and glutaredoxin 2 (GLRX2) in the liver, while decreasing the expression of inflammatory markers like prostaglandin-endoperoxide synthase 2 (PTGS2) and interleukin-1beta (IL-1β). mdpi.com

Cellular and Subcellular Mechanistic Studies (e.g., HUVECs, RAW264.7 cells, SH-SY5Y human neuroblastoma cells, PC12 cells, Caco-2 cells, A549 cells, BRL-3A cells)

In vitro studies using various cell lines have been crucial for dissecting the specific cellular and subcellular mechanisms of AEE.

Human Umbilical Vein Endothelial Cells (HUVECs): AEE has been shown to protect HUVECs from hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis. nih.govfrontiersin.orgnih.gov It achieves this by regulating the mitochondria-lysosome axis, reducing reactive oxygen species (ROS), and modulating signaling pathways like Apoptosis Signal Regulating Kinase-1 (ASK1) and Nrf2. nih.govfrontiersin.orgnih.govresearchgate.net AEE also ameliorates H₂O₂-induced increases in the expression of adhesion molecules E-selectin and VCAM-1. nih.govmdpi.com

RAW264.7 Murine Macrophages: In LPS-stimulated RAW264.7 cells, AEE significantly reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. nih.govfrontiersin.org Its anti-inflammatory mechanism involves the regulation of arachidonic acid metabolism and the inhibition of the NF-κB and MAPK signaling pathways. nih.govfrontiersin.org

SH-SY5Y Human Neuroblastoma Cells: Currently, there is a gap in the available research literature regarding the specific effects of this compound on SH-SY5Y human neuroblastoma cells.

PC12 Rat Adrenal Pheochromocytoma Cells: AEE demonstrates a protective effect against H₂O₂-induced oxidative stress and apoptosis in PC12 cells. nih.govnih.gov It enhances the viability of these cells by increasing the activity of antioxidant enzymes (SOD, CAT, GSH-Px), reducing ROS and malondialdehyde (MDA) levels, and regulating the PI3K/Akt signaling pathway. nih.govnih.gov

Caco-2 Human Colorectal Adenocarcinoma Cells: Studies using Caco-2 cells, a model for the intestinal barrier, show that AEE can protect against LPS-induced intestinal barrier injury. mdpi.com It reduces pro-inflammatory cytokines and oxidative stress, while increasing the expression of tight junction proteins like Occludin, Claudin-1, and ZO-1. mdpi.com Other studies have used this cell line to investigate the uptake and transport mechanisms of AEE, finding that its absorption is related to passive transport. frontiersin.orgnih.gov

A549 Human Lung Carcinoma Cells: In an in vitro model of acute lung injury, AEE showed a protective effect on LPS-induced A549 cells by dose-dependently decreasing the secretion of inflammatory cytokines TNF-α, IL-6, and IL-1β. frontiersin.org

BRL-3A Rat Liver Cells: There is currently no specific information in the provided search results detailing research on this compound using BRL-3A cells.

Animal Models for Pre-clinical Efficacy Evaluation

A variety of animal models have been employed to assess the in vivo efficacy of AEE across different pathological conditions.

High-Fat Diet (HFD) Induced Atherosclerosis: In hamster and rat models of HFD-induced atherosclerosis, AEE treatment has been shown to reduce the atherosclerosis index and alleviate pathological changes in the aorta. hilarispublisher.com It also normalizes disordered biochemical profiles and regulates metabolites involved in glycerophospholipid and amino acid metabolism. frontiersin.orghilarispublisher.com AEE's mechanism involves inhibiting the farnesoid X receptor (FXR) to induce cholesterol 7α-hydroxylase (CYP7A1), thereby promoting the conversion of cholesterol to bile acids. frontiersin.org

κ-Carrageenan Induced Thrombosis: In a rat tail thrombosis model induced by κ-carrageenan, AEE administration significantly reduces thrombus length. plos.orgnih.govplos.org This anti-thrombotic effect is achieved by decreasing fibrinogen concentration, reducing platelet counts, and inhibiting platelet aggregation. plos.orgnih.gov

LPS-Induced Inflammation/Acute Lung Injury/Intestinal Barrier Injury: AEE demonstrates protective effects in various LPS-induced inflammatory models. In mice, it reduces the number of leukocytes and decreases the expression of inflammatory cytokines. nih.govfrontiersin.org In a rat model of acute lung injury, AEE improves histopathological changes, reduces inflammatory markers in serum and bronchoalveolar lavage fluid (BALF), and increases antioxidant enzyme activity. frontiersin.org It also protects against LPS-induced intestinal barrier damage in rats by reducing inflammation, improving intestinal morphology, and modulating gut microbiota. mdpi.com

Paraquat-Induced Oxidative Stress/Hepatotoxicity/Neurotoxicity: AEE has been shown to protect against paraquat (B189505) (PQ)-induced oxidative stress. In a rat model, AEE pretreatment significantly ameliorated the increase in ROS in the aorta caused by PQ. frontiersin.org It has also been shown to reduce paraquat-induced hepatotoxicity by inhibiting oxidative stress and maintaining mitochondrial function. mdpi.com

D-Galactose Induced Aging: In a D-galactose-induced aging model in mice, AEE demonstrated significant antioxidant activity. researchgate.netmakhillpublications.co It effectively reduced the levels of malondialdehyde (MDA) and lipofuscin, markers of oxidative damage, in the serum, heart, and liver, indicating its ability to scavenge free radicals. researchgate.netmakhillpublications.comakhillpublications.co

Table 3: Summary of AEE Efficacy in Pre-clinical Animal Models

| Animal Model | Condition | Key Findings | Reference |

| High-Fat Diet Fed Hamster/Rat | Atherosclerosis/Hyperlipidemia | Reduced atherosclerosis index; regulated lipid and bile acid metabolism via FXR/CYP7A1 pathway. | frontiersin.orghilarispublisher.comd-nb.info |

| κ-Carrageenan Injected Rat | Thrombosis | Reduced thrombus length, fibrinogen levels, and platelet aggregation. | plos.orgnih.gov |

| LPS Injected Rat/Mouse | Inflammation, Acute Lung Injury, Intestinal Injury | Decreased inflammatory cytokines (IL-1β, IL-6, TNF-α); improved lung and intestinal pathology; modulated gut microbiota. | frontiersin.orgnih.govmdpi.com |

| Paraquat Injected Rat | Oxidative Stress | Reduced ROS levels in the aorta; protected against hepatotoxicity. | frontiersin.orgmdpi.com |

| D-Galactose Injected Mouse | Aging | Reduced oxidative stress markers (MDA, lipofuscin) in serum, heart, and liver. | researchgate.netmakhillpublications.co |

Emerging Therapeutic Applications and Future Research Trajectories

Neuroprotective Potential and Intervention in Neurological Conditions

Recent studies have highlighted the neuroprotective effects of aspirin (B1665792) eugenol (B1671780) ester, suggesting its potential as an intervention for neurological diseases. nih.gov Research indicates that AEE may exert its neuroprotective effects through various mechanisms, including the regulation of neuronal structures and signaling pathways. nih.govgoogle.com

A multi-omics approach revealed that AEE can influence neuronal synapses, axons, and migration. nih.gov It appears to achieve this by affecting transport processes, modulating inflammatory responses, and regulating apoptosis. nih.gov Key proteins involved in neuronal health, such as brain-derived neurotrophic factor (BDNF) and neurofilament medium (NEFM), have been shown to be upregulated by AEE treatment in cell models. nih.gov

Furthermore, intriguing research points to the role of exosomes in mediating the neuroprotective effects of AEE. Exosomes secreted by intestinal cells (Caco-2) treated with AEE were found to promote the growth of neurofilaments in neuronal cells (SY5Y) and increase the expression of BDNF and NEFM proteins. nih.gov This suggests a potential gut-brain axis communication pathway influenced by AEE. The microRNAs (miRNAs) contained within these exosomes are thought to play a significant role in the activation of neuronal cells, opening up new avenues for understanding AEE's mechanism of action in the nervous system. nih.gov

Table 1: Investigated Neurological Effects of Aspirin Eugenol Ester

| Area of Investigation | Key Findings | Referenced Studies |

|---|---|---|

| Neuronal Structure & Function | Regulates neuronal synapses, axons, and migration. | nih.govgoogle.com |

| Neurotrophic Factors | Increases expression of BDNF and NEFM proteins in SY5Y cells. | nih.gov |

| Exosome-Mediated Effects | Exosomes from AEE-treated Caco-2 cells promote neurofilament growth. | nih.gov |

| miRNA Regulation | miRNAs in exosomes from AEE-treated cells may activate neuronal cells. | nih.gov |

| Oxidative Stress | Protects PC12 cells from H₂O₂-induced oxidative damage. | nih.gov |

Modulation of Intestinal Barrier Integrity and Gut Microbiota Homeostasis

This compound has demonstrated a significant ability to protect and maintain the integrity of the intestinal barrier, a critical component of gut health. mdpi.comnih.gov Studies have shown that AEE can counteract the damaging effects of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that can induce intestinal inflammation and compromise barrier function. mdpi.comnih.gov

In models of LPS-induced intestinal injury, AEE treatment has been shown to increase the expression of crucial tight junction proteins, including Occludin, Claudin-1, and zonula occludens-1 (ZO-1). mdpi.comnih.gov These proteins are essential for maintaining the physical barrier of the intestinal epithelium. By upregulating these proteins, AEE helps to preserve the structural integrity of the gut lining. mdpi.comnih.gov

Applications in Animal Health and Production Sciences

Studies have shown that dietary supplementation with AEE can effectively alleviate the adverse effects of HSD stress in broilers. mdpi.comnih.govfrontiersin.org AEE has been found to improve growth performance, as evidenced by increased body weight gain in broilers under HSD conditions. mdpi.comfrontiersin.org It also enhances the antioxidant capacity of the birds, protecting them from oxidative damage. mdpi.comfrontiersin.org

Specifically, AEE has been shown to mitigate liver damage caused by HSD stress by reducing oxidative stress and inflammation. mdpi.com It helps to maintain the normal structure of intestinal villi, which can be damaged by stress, thereby supporting nutrient absorption and gut health. frontiersin.org Furthermore, AEE supplementation has been linked to positive changes in the gut microbiota of broilers, increasing the abundance of beneficial bacteria like Lactobacillus and Ileibacterium. frontiersin.org These findings suggest that AEE could be a valuable feed additive to improve the health and productivity of broilers raised in intensive farming systems. frontiersin.org

Table 2: Effects of this compound on Broilers Under High-Stocking-Density Stress

| Parameter | Effect of High-Stocking-Density (HSD) | Effect of AEE Supplementation in HSD Broilers | Referenced Studies |

|---|---|---|---|

| Growth Performance | Decreased body weight gain | Increased body weight gain | mdpi.comfrontiersin.org |

| Antioxidant Capacity | Reduced | Improved | mdpi.comfrontiersin.org |

| Intestinal Morphology | Damage to intestinal villi | Restoration of intestinal morphology | frontiersin.org |

| Gut Microbiota | Decreased diversity, reduced beneficial bacteria | Improved diversity, increased Lactobacillus and Ileibacterium | frontiersin.org |

| Liver Health | Increased oxidative damage and inflammation | Reduced oxidative damage and inflammation | mdpi.com |

Identification of Novel Molecular Targets and Complex Signaling Networks

Research into the mechanisms of action of this compound is uncovering its influence on a variety of molecular targets and complex signaling pathways. nih.govfrontiersin.orgnih.govnih.gov A significant portion of this research points to AEE's ability to modulate pathways involved in inflammation and oxidative stress.

One of the key identified targets is the arachidonic acid (AA) metabolic network. frontiersin.org AEE has been shown to regulate this pathway, which is central to the inflammatory process. frontiersin.org Specifically, AEE can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. frontiersin.orgfrontiersin.org This inhibitory effect on the COX-2 pathway appears to be a central mechanism for AEE's anti-inflammatory properties. frontiersin.orgfrontiersin.org

Furthermore, AEE has been found to influence other critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, both of which are pivotal in regulating the inflammatory response. nih.gov In the context of oxidative stress, AEE has been shown to protect vascular endothelial cells by regulating the nitric oxide synthase (NOS) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. nih.govnih.gov The compound's ability to modulate these intricate networks highlights its potential for therapeutic intervention in a range of conditions characterized by inflammation and oxidative damage. nih.govnih.govnih.gov

Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Research Efficacy

While this compound shows considerable therapeutic promise, its low water solubility and potentially poor bioavailability present challenges for its effective use in research and potential clinical applications. frontiersin.org To address these limitations, the development of advanced delivery systems and formulation strategies is a critical area of ongoing research.

The Caco-2 cell monolayer model, a widely used in vitro tool for studying drug absorption, has been employed to investigate the intestinal transport characteristics of AEE. frontiersin.org These studies are essential for understanding how AEE is absorbed and transported across the intestinal barrier, providing crucial information for the design of effective oral delivery systems. frontiersin.org

By improving the solubility and bioavailability of AEE through advanced formulations, researchers can enhance its efficacy in preclinical studies. This will allow for a more accurate assessment of its therapeutic potential and mechanisms of action. Future research in this area will likely focus on developing novel drug delivery technologies, such as nanoparticles or other encapsulation methods, to optimize the delivery of AEE to its target sites in the body.

Q & A

Q. How is aspirin eugenol ester synthesized and purified for research use?

AEE is synthesized by esterifying aspirin and eugenol through acid-catalyzed condensation. Critical steps include optimizing reaction conditions (e.g., molar ratios, temperature) to maximize yield. Purification involves thin-layer chromatography (TLC) for preliminary analysis and recrystallization to remove unreacted precursors. High-performance liquid chromatography (HPLC) is used for final purity assessment, with mobile phases like methanol-water (70:30) and UV detection at 279 nm .

Q. What analytical methods are recommended for quantifying AEE and its related substances in pharmaceutical formulations?

Reverse-phase HPLC (RP-HPLC) is the gold standard, validated for linearity (1.25–40 µg/mL), recovery rates (~99.93%), and precision (RSD <1%). Key parameters include an ODS column, isocratic elution, and UV detection at 279 nm. This method effectively separates degradation products (e.g., hydrolyzed aspirin or eugenol) and is adaptable to tablets, granules, and microemulsions .

Q. What in vitro models are appropriate for preliminary assessment of AEE's anti-inflammatory activity?

Standard models include:

- Lipopolysaccharide (LPS)-induced Caco-2 cells : Measures cytokines (TNF-α, IL-1β, IL-6) via ELISA after optimized LPS exposure (0.3–25 mg/L) .

- Carrageenan-induced paw edema in rats : Quantifies prostaglandin E2 (PGE2) and serotonin (5-HT) reduction in inflamed tissue .

- Xylene-induced ear swelling in mice : Evaluates dose-dependent inhibition of vascular permeability .

Advanced Research Questions

Q. How does AEE modulate the PI3K/Akt and MAPK pathways to inhibit platelet aggregation?

AEE suppresses agonist-induced platelet activation by downregulating phospho-Akt and ERK1/2 phosphorylation. Mechanistic studies using Western blotting show it inhibits CD40L release via Sirt1 upregulation, reducing thrombus formation in κ-carrageenan-induced rat models. Dose-dependent effects are observed at 20–80 mg/kg .

Q. What metabolomic and proteomic approaches have been used to elucidate AEE's anti-atherosclerotic mechanisms?

- Metabonomics : UPLC-Q-TOF/MS analysis in hyperlipidemic rats identified altered lipid metabolites (e.g., lysophosphatidylcholines) and bile acids, linking AEE to restored lipid homeostasis .

- Proteomics : 2D gel electrophoresis and iTRAQ labeling revealed AEE's modulation of apolipoproteins (ApoA-I, ApoE) and oxidative stress markers (SOD, GPx) in atherosclerosis models .

Q. How does AEE influence gut microbiota composition and metabolic profiles in hyperlipidemic models?

16S rRNA sequencing in ApoE⁻/⁻ mice showed AEE increases Lactobacillus and Bifidobacterium abundance while reducing Firmicutes/Bacteroidetes ratios. Correlations with cecal short-chain fatty acids (SCFAs) suggest microbiota-mediated lipid-lowering effects. Metagenomic analysis further links these shifts to improved bile acid metabolism .

Q. What experimental designs are critical for assessing AEE's chronic toxicity and genotoxic potential?

- Ames test : Evaluates mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation .

- Mouse bone marrow micronucleus assay : Assesses chromosomal damage after 28-day oral administration (up to 2 g/kg). No significant clastogenicity was observed at therapeutic doses .

Q. How does AEE protect vascular endothelial cells from oxidative injury via mitochondrial-lysosomal axis regulation?

In H₂O₂-stimulated HUVECs, AEE reduces ROS by 40–60% via Nrf2 pathway activation. It stabilizes mitochondrial membrane potential (ΔΨm) and inhibits lysosomal cathepsin B release, as shown by JC-1 staining and fluorogenic substrates. siRNA knockdown studies confirm the dependency on Sirt1/FOXO3a signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.